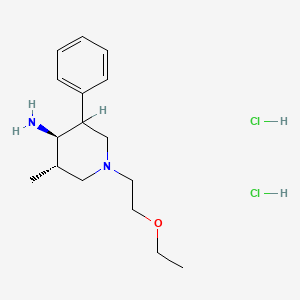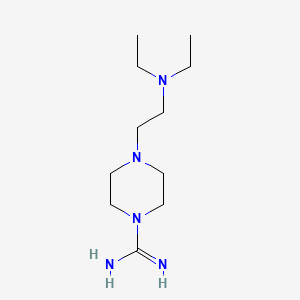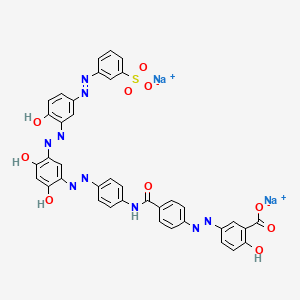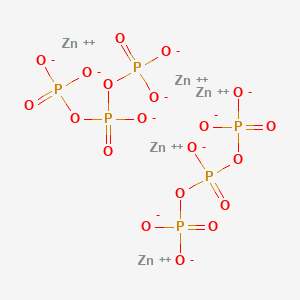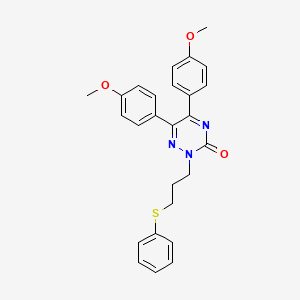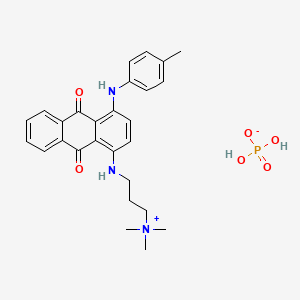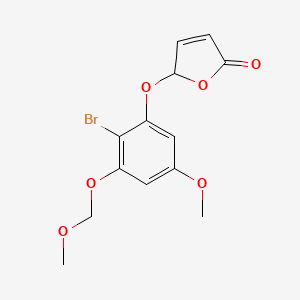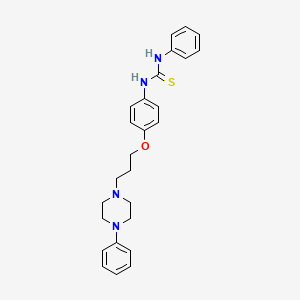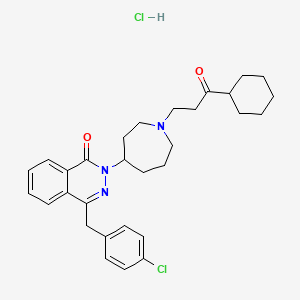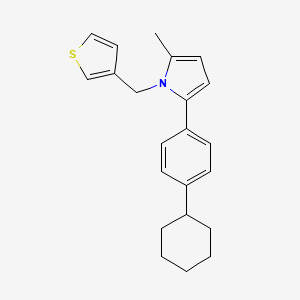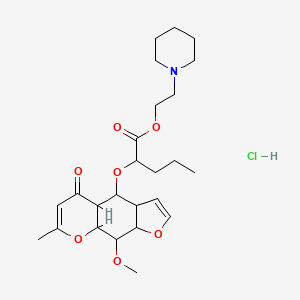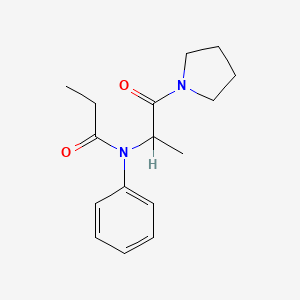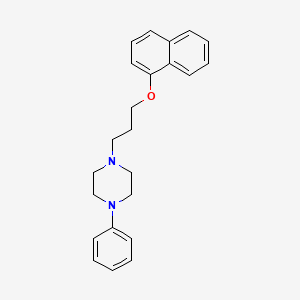
Piperazine, 1-(3-(1-naphthalenyloxy)propyl)-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(3-(1-naphthalenyloxy)propyl)-4-phenyl-, is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a naphthalenyloxy group attached to a propyl chain, which is further connected to a phenyl-substituted piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(3-(1-naphthalenyloxy)propyl)-4-phenyl-, typically involves the reaction of 1-naphthol with 1-bromo-3-chloropropane to form 1-(3-chloropropyl)naphthalene. This intermediate is then reacted with 1-phenylpiperazine under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(3-(1-naphthalenyloxy)propyl)-4-phenyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Piperazine, 1-(3-(1-naphthalenyloxy)propyl)-4-phenyl-, has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Investigated for its potential use in the treatment of neurological disorders due to its interaction with neurotransmitter systems.
Mechanism of Action
The mechanism of action of Piperazine, 1-(3-(1-naphthalenyloxy)propyl)-4-phenyl-, involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-naphthalenyloxypropanamines: These compounds share a similar structure but differ in the substitution pattern on the piperazine ring.
Naphthalenyloxy derivatives: Compounds with similar naphthalenyloxy groups but different core structures.
Uniqueness
Piperazine, 1-(3-(1-naphthalenyloxy)propyl)-4-phenyl-, is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a naphthalenyloxy group with a phenyl-substituted piperazine ring makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
84344-49-0 |
|---|---|
Molecular Formula |
C23H26N2O |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
1-(3-naphthalen-1-yloxypropyl)-4-phenylpiperazine |
InChI |
InChI=1S/C23H26N2O/c1-2-10-21(11-3-1)25-17-15-24(16-18-25)14-7-19-26-23-13-6-9-20-8-4-5-12-22(20)23/h1-6,8-13H,7,14-19H2 |
InChI Key |
WVPPXJDJXUTXFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCOC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


